molecular formula C10H8ClIN2S B8317409 6-Chloro-8H-indeno[1,2-d]thiazol-2-ylamine hydroiodide

6-Chloro-8H-indeno[1,2-d]thiazol-2-ylamine hydroiodide

Cat. No. B8317409
M. Wt: 350.61 g/mol
InChI Key: GJLYGOQRNAAPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07407977B2

Procedure details

A mixture of 5-chloro-1-indanone (1.00 g; 6.00 mmol), thiourea (0.917 g; 12.0 mmol) and iodine (1.55 g; 6.10 mmol) was heated to 100° C. in a sealed tube. After 1 hr., the mixture was allowed to cool to room temperature. The solid was triturated with water and filtered. The solid was then triturated with absolute ethanol, filtered and washed several times with absolute ethanol to provide 0.60 g of 6-Chloro-8H-indeno[1,2-d]thiazol-2-ylamine hydroiodide 10.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.917 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.[NH2:12][C:13]([NH2:15])=[S:14].[I:16]I>>[IH:16].[Cl:1][C:2]1[CH:10]=[CH:9][C:8]2[C:7]3[N:12]=[C:13]([NH2:15])[S:14][C:6]=3[CH2:5][C:4]=2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1)=O
Name
Quantity
0.917 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1.55 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solid was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was then triturated with absolute ethanol
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed several times with absolute ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
I.ClC1=CC=2CC3=C(N=C(S3)N)C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.